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Compound of Interest

Compound Name:
2-(4-Methoxyphenyl)-2-

methylpropanoic acid

Cat. No.: B174074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with potential

applications in medicinal chemistry and drug development as a building block for more complex

molecules. Its structure, featuring a quaternary carbon center, makes it an interesting scaffold

for the design of novel compounds. This document provides detailed protocols for two distinct

synthetic routes to 2-(4-Methoxyphenyl)-2-methylpropanoic acid: a classical alkylation

approach and a modern iron-catalyzed methodology.
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Property Value Reference

IUPAC Name
2-(4-methoxyphenyl)-2-

methylpropanoic acid
[1]

CAS Number 2955-46-6 [1]

Molecular Formula C₁₁H₁₄O₃ [1]

Molecular Weight 194.23 g/mol [1]

Appearance Solid

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Synthetic Strategies
Two primary strategies for the synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid are

presented below.

Route 1: Exhaustive α-Methylation of 4-
Methoxyphenylacetic Acid
This traditional approach involves the deprotonation of the α-carbon of 4-methoxyphenylacetic

acid followed by quenching with a methylating agent. The process is repeated to achieve

dimethylation.

Route 1: α,α-Dimethylation
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Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid via

exhaustive methylation.

Route 2: Iron-Catalyzed Carboxylation of 4-
Isopropenylanisole
This modern approach utilizes an iron catalyst to facilitate the addition of carbon dioxide to a

styrene derivative, offering a potentially more efficient and greener alternative. The synthesis of

the requisite 4-isopropenylanisole from 4-methoxyacetophenone is included.

Route 2: Iron-Catalyzed Carboxylation

Substrate Synthesis

Carboxylation

4-Methoxyacetophenone 4-Isopropenylanisole

Wittig Reaction
(Ph₃P=CH₂)

4-Isopropenylanisole 2-(4-Methoxyphenyl)-2-
methylpropanoic Acid

Fe Catalyst, CO₂,
Reducing Agent

Click to download full resolution via product page

Caption: Workflow for the iron-catalyzed synthesis of 2-(4-Methoxyphenyl)-2-
methylpropanoic acid.

Experimental Protocols
Protocol 1: Exhaustive α-Methylation of 4-
Methoxyphenylacetic Acid
Materials:
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4-Methoxyphenylacetic acid

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Methyl iodide (CH₃I)

Hydrochloric acid (HCl), 1 M

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Reflux condenser

Dropping funnel

Ice bath

Procedure:

Dianion Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 4-methoxyphenylacetic acid (1.0 equivalent) in anhydrous THF to

the sodium hydride suspension via a dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 1 hour to ensure complete formation of the dianion.

First Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1

equivalents) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
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Second Methylation: Again, cool the reaction mixture to 0 °C and add another portion of

sodium hydride (1.1 equivalents). Once the gas evolution ceases, add a second portion of

methyl iodide (1.1 equivalents) dropwise. Allow the reaction to stir at room temperature

overnight.

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the

aqueous layer to pH 2 with 1 M HCl.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by column chromatography on silica gel or by recrystallization.

Quantitative Data (Expected):

Parameter Value

Starting Material 4-Methoxyphenylacetic acid

Reagents Sodium hydride, Methyl iodide

Solvent Anhydrous THF

Reaction Temperature 0 °C to reflux

Reaction Time ~24 hours

Yield 70-85% (literature for similar reactions)

Purity >95% after purification

Protocol 2: Iron-Catalyzed Carboxylation of 4-
Isopropenylanisole
This protocol is divided into two stages: the synthesis of the starting material, 4-

isopropenylanisole, and the subsequent iron-catalyzed carboxylation.
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Stage 2a: Synthesis of 4-Isopropenylanisole via Wittig Reaction

Materials:

Methyltriphenylphosphonium bromide

n-Butyllithium (n-BuLi) in hexanes

Anhydrous Tetrahydrofuran (THF)

4-Methoxyacetophenone

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Ylide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend

methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. The solution

should turn a characteristic orange/yellow color.

Stir the mixture at room temperature for 1 hour.

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 4-

methoxyacetophenone (1.0 equivalent) in anhydrous THF dropwise.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Work-up: Quench the reaction with saturated aqueous ammonium chloride.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel to yield 4-isopropenylanisole.

Stage 2b: Iron-Catalyzed Carboxylation

Materials:

4-Isopropenylanisole

Iron(III) chloride (FeCl₃) or another suitable iron catalyst

A suitable ligand (e.g., a bipyridine or phenanthroline derivative)

A reducing agent (e.g., zinc powder)

Anhydrous solvent (e.g., THF or DMF)

Carbon dioxide (CO₂) balloon or cylinder

Hydrochloric acid (HCl), 1 M

Ethyl acetate

Procedure:

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the iron

catalyst (e.g., 5 mol% FeCl₃), the ligand (e.g., 5 mol%), and the reducing agent (e.g., 2.0

equivalents).

Add the anhydrous solvent, followed by 4-isopropenylanisole (1.0 equivalent).

Carboxylation: Evacuate and backfill the flask with carbon dioxide (1 atm, balloon).

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C)

for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

Work-up: Upon completion, carefully quench the reaction with 1 M HCl.

Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Purification: Remove the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel.

Quantitative Data (Expected):

Parameter Stage 2a: Wittig Reaction Stage 2b: Carboxylation

Starting Material 4-Methoxyacetophenone 4-Isopropenylanisole

Key Reagents
Methyltriphenylphosphonium

bromide, n-BuLi

Iron catalyst, CO₂, Reducing

agent

Solvent Anhydrous THF Anhydrous THF or DMF

Reaction Temperature 0 °C to Room Temperature Room Temperature to 50 °C

Reaction Time 4-6 hours 12-24 hours

Yield 80-95%
60-80% (literature for similar

reactions)

Purity >95% after purification >95% after purification

Safety Precautions
Always work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Sodium hydride and n-butyllithium are highly reactive and pyrophoric. Handle with extreme

care under an inert atmosphere.

Methyl iodide is a carcinogen and should be handled with appropriate precautions.

Iron catalysts and ligands may be toxic or irritants. Consult the Safety Data Sheet (SDS)

before use.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactions under pressure (even from a balloon) should be conducted behind a blast shield.

Conclusion
The synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid can be achieved through

multiple synthetic routes. The choice of method will depend on the availability of starting

materials, the desired scale of the reaction, and the laboratory's capabilities. The classical

exhaustive methylation provides a reliable, albeit potentially lengthy, procedure. The modern

iron-catalyzed carboxylation offers a more atom-economical and potentially milder alternative,

reflecting the advancements in catalytic chemistry. Researchers should carefully consider the

safety and handling requirements of all reagents before commencing any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3 | CID 257579 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-(4-
Methoxyphenyl)-2-methylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174074#synthesis-of-2-4-methoxyphenyl-2-
methylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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